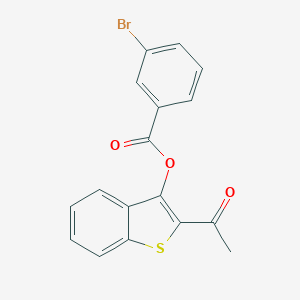
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate is an organic compound with the molecular formula C17H11BrO3S and a molecular weight of 375.24 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of an acetyl group and a bromobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate typically involves the acylation of 1-benzothiophene with 3-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is then subjected to reflux, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dehalogenated products.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The acetyl group and bromobenzoate moiety can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1-benzothien-3-yl 2-bromobenzoate
- 2-Acetyl-1-benzothien-3-yl 4-bromobenzoate
- 2-Acetyl-1-benzothien-3-yl 3-chlorobenzoate
Uniqueness
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H11BrO3S |
|---|---|
Molecular Weight |
375.2g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C17H11BrO3S/c1-10(19)16-15(13-7-2-3-8-14(13)22-16)21-17(20)11-5-4-6-12(18)9-11/h2-9H,1H3 |
InChI Key |
MYYSRVQFBHMYSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


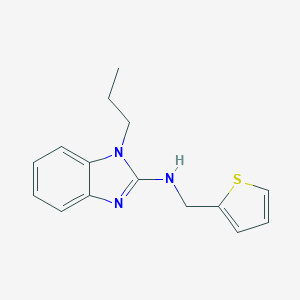
![N-[(E)-(4-bromophenyl)methylidene]-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine](/img/structure/B375764.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B375765.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B375767.png)
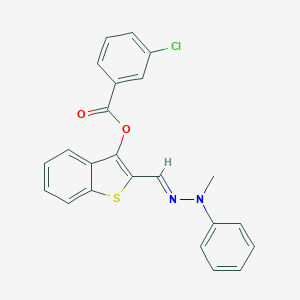
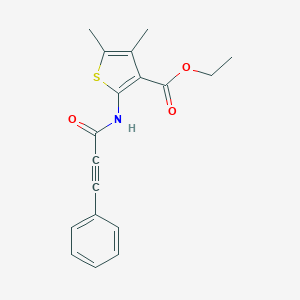
![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375774.png)
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-phenylbenzoate](/img/structure/B375776.png)
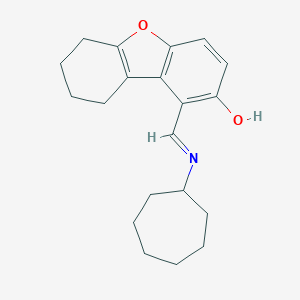
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B375785.png)
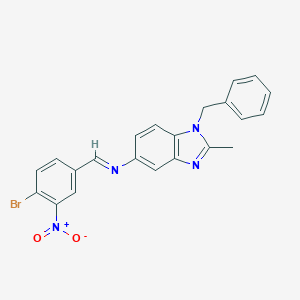
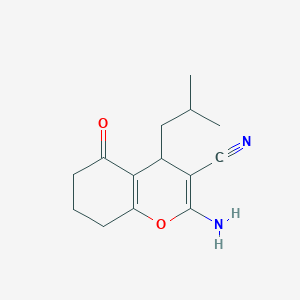
![2-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375789.png)
![[4-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate](/img/structure/B375790.png)
